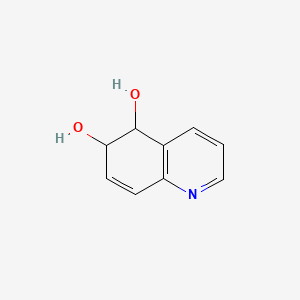

5,6-Dihydroquinoline-5,6-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroquinoline-5,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5,8-9,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMLUIZBBRMXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(C2O)O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87707-12-8 | |

| Record name | Quinoline-5,6-diol, 5,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087707128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Reactivity and Transformation Pathways of 5,6 Dihydroquinoline 5,6 Diol

Chemical Stability and Degradation Mechanisms

5,6-Dihydroquinoline-5,6-diol is primarily known as a mammalian metabolite of quinoline (B57606). rsc.orgpsu.edu It is formed in biological systems through the enzymatic hydration of the corresponding quinoline 5,6-oxide, a reaction often mediated by epoxide hydrolase. iarc.fr The stability of this compound is context-dependent; it is an intermediate in the detoxification pathway of quinoline and can be relatively stable, having been isolated from metabolic studies. rsc.org However, as a dihydrodiol, it is susceptible to further transformation. Its degradation is a key step in the broader metabolism of quinoline, which can involve complete degradation under specific microbial and temperature conditions. iarc.fr The molecule's structure, particularly the presence of hydroxyl groups and a double bond in the carbocyclic ring, makes it prone to dehydration and enzymatic cleavage reactions.

Conversion Products and Pathways

The dihydrodiol moiety of this compound is a reactive functional group that can undergo several significant transformations, leading to aromatization or ring-opening.

A primary transformation pathway for this compound and related dihydrodiol intermediates is dehydration, which restores the aromaticity of the quinoline ring system, yielding hydroxyquinolines. frontiersin.org For instance, the formation of 3-hydroxyquinoline (B51751) has been observed to occur through the spontaneous dehydration of a transient cis-dihydrodiol intermediate formed during quinoline metabolism. frontiersin.orgfrontiersin.org Similarly, acid-catalyzed treatment or exposure to elevated temperatures can induce the dehydration of substituted quinoline cis-dihydrodiols to their corresponding hydroxyquinoline derivatives. researchgate.net This spontaneous or catalyzed loss of water is a thermodynamically favorable process, driven by the formation of the stable aromatic ring.

In addition to dehydration, the metabolic fate of quinoline dihydrodiols can involve enzymatic ring-cleavage (ERC). This pathway represents a significant detoxification mechanism. Research has shown that the quinoline skeleton can be cleaved to produce metabolites such as anthranilic acid. frontiersin.orgresearchgate.net This process is believed to occur via a multi-step sequence where a dihydrodiol intermediate first dehydrates to a hydroxyquinoline, such as 3-hydroxyquinoline, which is then the substrate for enzymatic ring-opening to yield anthranilic acid. frontiersin.orgfrontiersin.org This highlights a metabolic crossroads where the dihydrodiol can be channeled towards either simple aromatization or complete cleavage of the heterocyclic structure.

Derivatization Strategies and Synthetic Applications

The unique stereochemistry and functionality of this compound, particularly when produced enantiopure via biotransformation, make it a valuable chiral building block in synthetic chemistry.

Enantiopure cis-dihydrodiols derived from quinoline are key precursors in the chemoenzymatic synthesis of quinoline arene oxides and arene dioxides. frontiersin.org The trans-5,6-dihydroquinoline-5,6-diol can be synthetically converted back to its corresponding arene oxide, 5,6-epoxy-5,6-dihydroquinoline. researchgate.netrsc.org This epoxide, in turn, can be used to synthesize more complex structures like quinoline arene dioxides. For example, (–)-(5R,6S)-5,6-epoxy-5,6-dihydroquinoline is a direct precursor for the synthesis of (–)-(5R,6R,7R,8R)-quinoline-5,6:7,8-dioxide. frontiersin.org These chiral oxides are important for studying the mechanisms of metabolic activation and carcinogenicity of quinoline. frontiersin.org

Table 1: Physicochemical Properties of Synthesized Quinoline Derivatives

| Compound Name | Molecular Formula | Melting Point (°C) | Specific Rotation ([α]D) |

| (+)-(5R,6S)-2-Chloro-5,6-dihydroquinoline-5,6-diol frontiersin.org | C₉H₈ClNO₂ | 120–122 | +140 (c 0.40, MeOH) |

| (–)-(5R,6S)-5,6-Epoxy-5,6-dihydroquinoline frontiersin.org | C₉H₇NO | 68–71 | -23 (c 0.9, CHCl₃) |

| (–)-(5R,6R,7R,8R)-quinoline-5,6:7,8-dioxide frontiersin.org | C₉H₇NO₂ | 85–86 | -100 (c 0.11, CHCl₃) |

The double bond within the carbocyclic ring of dihydroquinoline diols can be readily reduced to yield the corresponding saturated tetrahydroquinoline derivatives. For instance, cis-dihydrodiol metabolites of substituted quinolines can be catalytically hydrogenated. The reduction of (+)-(5R,6S)-2-Chloro-5,6-dihydroquinoline-5,6-diol using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst yields the corresponding (5R,6S)-tetrahydroquinoline-5,6-diol. frontiersin.org Further elaboration of related structures has led to the synthesis of various tetrahydroquinoline tetrols, such as (–)-(5R,6R,7R,8R)-5,6,7,8-Tetrahydro-5,6,7,8-quinoline tetrol, demonstrating the utility of these dihydrodiols as intermediates for creating highly functionalized saturated heterocyclic systems. frontiersin.org

Controlled Tosylation of Hydroxyl Groups

The controlled tosylation of diols is a critical transformation in organic synthesis, allowing for the selective protection or activation of one hydroxyl group over another. This selectivity is essential for the sequential functionalization required in the synthesis of complex molecules. jchemlett.com The tosylation of the hydroxyl groups in this compound presents a synthetic challenge due to the presence of two secondary hydroxyl groups. The goal of controlled tosylation is typically to achieve mono-tosylation, creating a versatile intermediate where the remaining hydroxyl group is available for further reaction, and the tosylated hydroxyl group is converted into a good leaving group for nucleophilic substitution.

Role as Intermediate in Complex Molecule Synthesis

This compound is a significant intermediate in the synthesis of various complex molecules, particularly in the context of metabolic studies of quinoline and the preparation of its derivatives. rsc.org Both cis- and trans-isomers of this compound serve as valuable precursors to other important compounds, such as arene oxides, which are implicated in the metabolism and carcinogenicity of quinoline. rsc.orgpsu.edu

The synthetic utility of this compound is primarily derived from the reactivity of its hydroxyl groups and its ability to undergo further transformations to yield more complex quinoline-based structures. For instance, the diol can be converted into its corresponding epoxide, 5,6-epoxy-5,6-dihydroquinoline (also known as quinoline 5,6-oxide), a key metabolite. rsc.orgresearchgate.net This transformation is a crucial step in accessing this reactive intermediate for toxicological and metabolic research.

Research has demonstrated the synthesis of both cis- and trans-5,6-dihydroquinoline-5,6-diol through various methods, including the biological oxidation of quinoline by microorganisms and multi-step chemical syntheses from dihydroquinoline precursors. rsc.orgfrontiersin.org These synthetic diols are then used to prepare authentic samples of quinoline metabolites, which are essential for their identification and characterization in biological systems. rsc.org

The following table summarizes the role of this compound as a synthetic intermediate in the preparation of other complex molecules.

| Starting Material | Reagents and Conditions | Product | Significance of Transformation | Reference(s) |

| trans-5,6-Dihydroquinoline-5,6-diol | Multi-step synthesis involving conversion to a bromohydrin followed by base-induced cyclization. | racemic 5,6-Epoxy-5,6-dihydroquinoline | Provides access to a key arene oxide metabolite of quinoline for further study. | rsc.org |

| Quinoline | Biotransformation using Pseudomonas putida UV4 (expressing Toluene dioxygenase) | cis-(5R,6S)-5,6-Dihydroquinoline-5,6-diol | Enzymatic synthesis of an enantiopure diol intermediate. frontiersin.org | frontiersin.org |

| cis-(5R,6S)-2-Chloro-5,6-dihydroquinoline-5,6-diol | Not specified in detail, but used as a precursor. | Further complex quinoline derivatives | Serves as a chiral building block for more complex structures. frontiersin.org | frontiersin.org |

| 5,6-Dihydroquinoline | Multi-step chemical synthesis | trans-5,6-Dihydroquinoline-5,6-diol | Chemical synthesis of the diol for use as a standard and precursor in metabolic studies. rsc.org | rsc.org |

The ability to synthesize and subsequently transform this compound highlights its importance as a versatile intermediate. Its role is particularly crucial in the field of toxicology and drug metabolism, where it enables the synthesis of otherwise difficult-to-obtain metabolites and related complex molecules for in-depth investigation.

Biological Activity and Mechanistic Investigations of 5,6 Dihydroquinoline 5,6 Diol and Its Derivatives

Antimicrobial Activity Studies

No specific studies detailing the antimicrobial activity of 5,6-Dihydroquinoline-5,6-diol were identified. Research on other dihydroquinoline derivatives has shown a range of antimicrobial effects, but these findings cannot be directly attributed to this compound. nih.govresearchgate.net

Antiviral Activity Studies

There is no available research specifically investigating the antiviral properties of this compound. While some quinoline (B57606) derivatives have been explored for their potential antiviral effects against various viruses, this information does not pertain to the specified compound. nih.govnih.gov

Anticancer Research and Associated Cellular Mechanisms

Specific anticancer research on this compound is not present in the available scientific literature. The following subsections, therefore, cannot be populated with data directly related to this compound. While broader research into dihydroquinoline derivatives has explored the mechanisms mentioned below, such data would not be specific to this compound. researchgate.netnih.gov

No studies were found that investigated the enzyme inhibition properties of this compound.

There is no available data on whether this compound interferes with nucleic acid replication.

Specific analyses of ligand-DNA binding and DNA-topoisomerase interactions for this compound have not been reported in the literature. Studies on other dihydroquinoline-related structures, such as 5,6-dihydrocoralyne and various 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives, have shown interactions with DNA and topoisomerase enzymes, but these are distinct molecular entities. nih.govnih.gov

No research was identified that specifically examines the induction of oxidative stress pathways by this compound. While some quinoline derivatives have been studied for their role in modulating oxidative stress, these findings are not applicable to the specific diol . nih.govmdpi.com

Disruption of Mitochondrial Membrane Potentialresearchgate.net

The potential of quinoline derivatives to induce cell death is closely linked to their effects on mitochondrial function. A key event in the initiation of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov The decline of this potential is a critical step, as its maintenance is essential for preventing the apoptotic cascade. nih.gov Mitochondria are central mediators of apoptosis, acting as both targets and sources of oxidative stress. nih.gov

Research into compounds with similar structures has shown that certain lipophilic cations can lead to dose-dependent and reversible changes in mitochondrial morphology and function. researchgate.net For instance, triphenylphosphonium (TPP) derivatives can cause a selective decrease in mitochondrial inner membrane proteins, including components of the respiratory chain complexes. researchgate.net This disruption of mitochondrial integrity and function is a mechanism shared by various quinoline-related compounds. Studies on ferrocene (B1249389) quinoline/quinolone hybrids have also demonstrated their capacity to induce changes in the mitochondrial membrane potential. nih.gov The structural and functional effects of these compounds are not merely due to a loss of membrane potential but involve complex alterations, such as the cleavage of the pro-fusion and cristae organization regulator Optic atrophy-1. researchgate.net

Activation of Programmed Cell Death (Apoptosis-like and Necrosis Processes)researchgate.net

The cytotoxic effects of quinoline derivatives often culminate in the activation of programmed cell death pathways. Apoptosis is an active, programmed process of cellular dismantling that avoids eliciting inflammation, whereas necrosis is typically characterized as a passive form of cell death resulting from environmental damage, leading to the uncontrolled release of inflammatory cellular contents. mdpi.com

Several studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells. For example, certain bis-quinoline compounds have been shown to exert a strong antiproliferative effect on leukemia cells, which is primarily due to the induction of apoptosis. nih.gov This was confirmed by observing high sub-G1 peaks in cell cycle analysis, activation of caspase 3, and positive staining with annexin-V-FITC. nih.gov Similarly, a quinoxaline-based derivative was found to induce apoptosis in prostate cancer cells. mdpi.com The mechanism involved the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com In the absence of phagocytosis, apoptotic bodies may undergo lysis, a process referred to as secondary or apoptotic necrosis. mdpi.com

Broader Pharmacological Activities of Quinoline Diol Derivatives: Mechanistic Frameworksresearchgate.netnih.govnih.govtubitak.gov.trnih.govresearchgate.netmdpi.comorientjchem.org

Effects on Cell Divisionnih.govtubitak.gov.tr

Quinoline derivatives have been shown to exert significant effects on cell division, primarily by inducing cell cycle arrest, which contributes to their anticancer properties. nih.govmdpi.comnih.gov The specific phase of the cell cycle that is targeted can vary depending on the derivative's structure and the type of cancer cell. nih.govmdpi.com

One study found that a quinoline derivative blocked the proliferation of osteosarcoma cells by arresting the cell cycle in the G1 or G2/M phases. nih.gov Another novel quinoline compound, 91b1, was also observed to suppress cell proliferation and modulate the cell cycle. nih.gov In other research, certain quinoxaline (B1680401) derivatives were shown to arrest the cell cycle of prostate cancer cells in the S phase. mdpi.com The antiproliferative mechanism of some derivatives has been linked to their anti-tubulin activity and their ability to promote apoptosis. mdpi.com

| Compound Type | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| SGI-1027 analogue | Osteosarcoma cells | Arrest in G1 or G2/M phase | nih.gov |

| Quinoxaline derivative (IV) | PC-3 (Prostate cancer) | Arrest in S phase | mdpi.com |

| Acrylamide–PABA analog (4j) | MCF-7 (Breast cancer) | Anti-proliferative activity linked to anti-tubulin effects | mdpi.com |

| Quinoline compound (91b1) | Various cancer cell lines | Suppressed cell proliferation, modulated cell cycle | nih.gov |

Modulation of Cytokine Generation and Gene Expressionnih.govtubitak.gov.tr

The pharmacological activity of quinoline derivatives extends to the modulation of gene expression and pathways involved in cytokine generation. researchgate.net These compounds can influence cellular processes by altering DNA and the expression of specific genes. nih.govresearchgate.net

A notable mechanism is the demethylating activity observed in certain bis-quinoline isomers. nih.gov These compounds induced the expression of a reporter gene by demethylating its promoter, an effect that was more potent than that of the reference compound SGI-1027. nih.gov Furthermore, some quinoline derivatives can induce the re-expression of genes that regulate physiological processes like osteoblastic differentiation. nih.gov The anticancer effect of the quinoline compound 91b1 is believed to be mediated through the downregulation of the gene Lumican, which is overexpressed in many cancers and promotes cell migration and invasion. nih.gov In the context of inflammation, indole (B1671886) quinoline alkaloids such as cryptolepine (B1217406) have been shown to reduce the generation of nitric oxide and inhibit the DNA binding of nuclear factor-kappa B (NF-ĸB), a key regulator of inflammatory cytokines.

Free Radical Scavenging Mechanismsnih.govtubitak.gov.tr

Many quinoline derivatives exhibit potent antioxidant properties through their ability to scavenge free radicals. nih.govnih.gov This activity is crucial for protecting against oxidative damage, which is implicated in numerous diseases. The primary mechanisms by which these compounds exert their antioxidant effects are the single electron transfer (SET) and hydrogen atom transfer (HAT) pathways. nih.govresearchgate.net

The efficiency of these scavenging mechanisms is determined by molecular properties such as ionization potential (IP), related to the SET mechanism, and bond dissociation energy (BDE), which is related to the HAT mechanism. nih.govresearchgate.net Studies have identified several quinoline derivatives with promising free radical scavenging capabilities that are more efficient than reference antioxidants like Trolox and α-tocopherol via HAT and SET mechanisms, respectively. nih.gov However, they generally show less scavenging activity than ascorbate (B8700270) via the SET pathway. nih.gov In vitro assays have confirmed the ability of various quinoline derivatives to scavenge radicals such as DPPH, H2O2, ABTS, and superoxide. nih.gov

| Mechanism | Description | Related Parameter | Reference |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to the free radical. | Bond Dissociation Energy (BDE) | nih.govresearchgate.net |

| Single Electron Transfer (SET) | The antioxidant donates an electron to the free radical. | Ionization Potential (IP) | nih.govresearchgate.net |

| Sequential Proton-Loss Electron-Transfer (SET-PT) | A multi-step process involving proton dissociation followed by electron transfer. | Proton Dissociation Energy (PDE) and IP |

Neurotransmitter System Interactionsnih.govtubitak.gov.tr

Quinoline derivatives have been identified as promising molecules for their potential to interact with and modulate neurotransmitter systems, which is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's. tubitak.gov.trresearchgate.net Their neuroprotective activity often stems from the inhibition of key enzymes involved in the metabolism of neurotransmitters. nih.govtubitak.gov.trresearchgate.net

Molecular docking simulations have predicted that certain quinoline derivatives can act as inhibitors of several critical enzymes:

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a primary strategy for treating Alzheimer's disease. tubitak.gov.tr

Monoamine Oxidase B (MAO-B): This enzyme is involved in the degradation of dopamine. Its inhibition can help to alleviate symptoms of Parkinson's disease. tubitak.gov.tr

Catechol-O-methyltransferase (COMT): COMT is another enzyme that degrades dopamine, and its inhibitors are used in Parkinson's therapy. tubitak.gov.trresearchgate.net

The ability of these derivatives to inhibit enzymes like AChE is a key area of research for developing new treatments for neurodegenerative disorders. The interaction with these enzymes highlights the potential of quinoline structures as a scaffold for designing multifunctional agents that can act as both antioxidants and neuroprotective compounds. tubitak.gov.trresearchgate.net

Structure-Activity Relationship (SAR) Studies for Quinoline Diols

Structure-activity relationship (SAR) studies for quinoline diols are intrinsically linked to the metabolic activation of their parent compound, quinoline. The biological activity of quinoline, particularly its carcinogenicity, is hypothesized to be mediated through the formation of an epoxide intermediate, quinoline-5,6-epoxide, which is subsequently hydrolyzed to this compound. Therefore, SAR studies have focused on how substitutions on the quinoline ring affect this metabolic activation pathway and the resulting biological outcomes.

Research has shown that the position of substituents on the quinoline ring plays a critical role in its tumorigenic potential. nih.gov Bioassays on the skin of Sencar mice have been used to compare the tumor-initiating potency of quinoline and its methylated derivatives. nih.gov These studies provide insight into the structural requirements for the metabolic activation associated with tumorigenicity.

Key findings from these comparative studies include:

Quinoline itself is a known hepatocarcinogen in mice and rats and acts as a tumor initiator. nih.gov Its activity is believed to stem from its metabolism to the reactive 5,6-epoxide.

4-Methylquinoline demonstrated a potency as a tumor initiator that was at least as high as that of quinoline. nih.gov This suggests that substitution at the 4-position does not hinder, and may even enhance, the metabolic activation at the 5,6-position.

7-Methylquinoline , in contrast, was not found to be significantly tumorigenic in the same assay. nih.gov This indicates that a methyl group at the 7-position interferes with the metabolic process that leads to the formation of the tumorigenic epoxide intermediate.

These findings support the hypothesis that the formation of the 5,6-epoxide, the direct precursor to this compound, is a crucial step in the metabolic activation of quinoline to a tumorigenic agent. nih.gov The substitution pattern on the benzene (B151609) ring of the quinoline nucleus is therefore a key determinant of this biological activity.

Table 1: Comparative Tumor Initiating Activity of Quinoline Derivatives

| Compound | Position of Methyl Group | Tumorigenic Activity in Sencar Mice |

|---|---|---|

| Quinoline | - | Potent Initiator |

| 4-Methylquinoline | 4 | At least as potent as quinoline |

Metabolic Fate of Quinoline to this compound in Biological Systems

The metabolism of quinoline in biological systems, particularly mammalian systems, has been investigated to understand the molecular basis of its biological activities, including its genotoxicity and carcinogenicity. nih.gov In vitro studies using rat liver homogenates have been instrumental in identifying the metabolic pathways and the resulting products. nih.gov

The primary metabolic pathway for quinoline involves the cytochrome P450 enzyme system, which oxidizes the molecule. A major metabolite identified from these in vitro experiments is 5,6-dihydroxy-5,6-dihydroquinoline, which is another name for this compound. nih.gov This dihydrodiol is formed via the enzymatic hydration of a highly reactive arene oxide intermediate, quinoline-5,6-epoxide. The formation of this diol is significant because it represents a detoxification pathway for the reactive epoxide, but the epoxide itself is considered the ultimate carcinogenic metabolite.

Analyses of the ethyl acetate (B1210297) extractable metabolites from rat liver homogenate incubations with quinoline have identified several compounds. nih.gov While this compound was found to be the major metabolite, other minor metabolites were also detected. nih.gov

The metabolic profile of quinoline highlights a key difference compared to its non-carcinogenic isomer, isoquinoline (B145761). While quinoline is extensively metabolized to its corresponding 5,6-dihydrodiol, isoquinoline forms its 5,6-dihydrodiol metabolite to a much lesser extent. nih.gov This difference in the extent of dihydrodiol formation is suggested to be a potential molecular basis for their differing biological activities. nih.gov

Table 2: Identified Metabolites of Quinoline in Rat Liver Homogenate

| Metabolite | Classification | Relative Amount |

|---|---|---|

| 5,6-Dihydroxy-5,6-dihydroquinoline | Dihydrodiol | Major |

| 2-Hydroxyquinoline | Hydroxylated Quinoline | Minor |

| 3-Hydroxyquinoline (B51751) | Hydroxylated Quinoline | Minor |

Advanced Analytical and Spectroscopic Characterization of 5,6 Dihydroquinoline 5,6 Diol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods provide the foundational data for the structural analysis of 5,6-Dihydroquinoline-5,6-diol. These techniques probe the molecular framework and electronic properties of the compound, offering detailed insights into its constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. frontiersin.orgtuwien.at ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the precise mapping of the molecule's connectivity. For instance, the ¹H NMR spectrum of a derivative, (+)-(5R,6S)-2-Chloro-5,6-dihydroquinoline-5,6-diol, shows distinct signals for the protons on the dihydroxylated ring, with characteristic chemical shifts and coupling constants that confirm the cis-diol configuration. frontiersin.orgfrontiersin.org Specifically, the proton at H-5 appears as a doublet at 4.77 ppm, and the proton at H-6 as a doublet of doublets at 4.38 ppm. frontiersin.orgfrontiersin.org

Beyond structural confirmation, NMR is a powerful tool for assessing enantiomeric purity. nih.gov Chiral derivatizing agents can be employed to convert the enantiomers of this compound into diastereomers, which will exhibit distinct signals in the NMR spectrum. nih.gov This allows for the quantification of the enantiomeric excess (ee) in a sample. researchgate.net The biotransformation of quinoline (B57606) by Pseudomonas putida UV4 has been shown to produce enantiopure cis-dihydrodiol metabolites, a fact that can be verified using chiral NMR techniques. researchgate.net

¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-5 | 4.77 | d | 5.0 |

| H-6 | 4.38 | dd | 5.0, 5.0 |

| H-7 | 6.45 | dd | 5.0, 9.9 |

| H-8 | 6.68 | d | 9.9 |

| H-3 | 7.21 | d | 8.0 |

| H-4 | 7.85 | d | 8.0 |

| OH | 2.05 | br s | - |

| OH | 2.71 | br s | - |

Data obtained for (+)-(5R,6S)-2-Chloro-5,6-dihydroquinoline-5,6-diol in CDCl₃. frontiersin.orgfrontiersin.org

Mass spectrometry (MS) is instrumental in determining the molecular weight of this compound and its derivatives, providing a fundamental piece of evidence for its identity. nist.gov High-resolution mass spectrometry (HRMS) can yield the elemental composition with high accuracy. frontiersin.org Electron ionization mass spectra often show a molecular ion peak (M⁺) and characteristic fragmentation patterns that can aid in structural confirmation. frontiersin.orgfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable for the analysis of complex mixtures containing this compound and for studies involving derivatization. iarc.frmdpi.com Due to the polar nature of the diol, derivatization is often necessary to increase its volatility for GC analysis. researchgate.net This process can also be designed to provide mass spectral data that is more informative for structure elucidation. mdpi.comresearchgate.net In situ derivatization techniques can be employed to protect the reactive hydroxyl groups and prevent degradation during analysis. mdpi.com GC-MS has been used to identify and quantify quinoline and its metabolites in various environmental and biological samples. iarc.fr

Mass Spectrometry Data for a Related Tetrahydroquinoline Tetrol

| Ion | m/z | Relative Intensity (%) |

|---|---|---|

| M⁺ | 197 | 7.5 |

| [M - C₂H₄O₂]⁺ | 137 | 100 |

Data for (–)-(5R,6R,7R,8R)-5,6,7,8-Tetrahydro-5,6,7,8-quinoline tetrol. frontiersin.orgfrontiersin.org

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for assessing the integrity and purity of this compound samples. edinburghanalytical.com The technique is based on the absorption of UV or visible light by the molecule, which is dependent on its electronic structure. mt.com The UV-Vis spectrum of this compound will exhibit characteristic absorption maxima (λmax) that can be used for identification and quantification. upi.edu Any deviation from the expected spectrum, such as the appearance of new absorption bands, can indicate the presence of impurities or degradation products. oecd.org The absence of absorption at certain wavelengths can also confirm the absence of specific impurities. oecd.org This method is particularly useful for monitoring the stability of the compound over time and under different storage conditions. edinburghanalytical.com

Chromatographic Separation Techniques for Purity and Isomer Resolution (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of this compound, enabling both the assessment of its purity and the separation of its various isomers. nih.govscielo.org Due to the presence of both a carbocyclic and a heterocyclic ring, several isomeric dihydrodiols can be formed during the metabolism of quinoline, including the 7,8-dihydrodiol. researchgate.net HPLC methods, particularly those employing reverse-phase columns, can effectively separate these constitutional isomers. sielc.com

Furthermore, chiral HPLC is a powerful tool for resolving the enantiomers of this compound. acs.orgresearchgate.net By using a chiral stationary phase (CSP), the enantiomers interact differently with the column, leading to different retention times and, thus, their separation. researchgate.net This allows for the determination of the enantiomeric composition of a sample and is essential for studying the stereoselectivity of the enzymatic reactions that produce this compound. researchgate.net The development of effective HPLC methods is critical for obtaining pure samples of each enantiomer for further biological and toxicological evaluation.

X-ray Crystallography for Determination of Absolute Configuration

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule, including the absolute configuration of chiral centers. tuwien.atd-nb.info For this compound, obtaining a single crystal suitable for X-ray analysis would provide unequivocal proof of its stereochemistry. researchgate.net The process involves diffracting X-rays off a crystal of the compound, and the resulting diffraction pattern is used to calculate the positions of all atoms in the molecule.

In cases where the diol itself is difficult to crystallize, a common strategy is to prepare a crystalline derivative. researchgate.net For instance, the absolute configuration of a related metabolite, (5R,6S)-2-methyl-5,6-dihydroquinoline-5,6-diol, was unequivocally determined by X-ray crystallographic analysis of its 4-bromophenyl boronate derivative. researchgate.net This approach has also been successfully applied to other quinoline dihydrodiol metabolites, providing a reliable means of assigning absolute configurations. researchgate.net

Chiral Discrimination Methodologies for Dihydroxy Compounds

A variety of methodologies exist for the chiral discrimination of dihydroxy compounds like this compound, which are essential for understanding their stereochemical properties and biological activities. nih.govjst.go.jp Beyond chiral HPLC and NMR with chiral derivatizing agents, other techniques can be employed.

One such method is the use of chiral solvating agents in NMR spectroscopy, which form transient diastereomeric complexes with the enantiomers, leading to observable differences in their NMR spectra. nih.gov Another approach involves the formation of diastereomeric salts by reacting the diol with a chiral acid or base. These salts can often be separated by crystallization, allowing for the resolution of the enantiomers. researchgate.net

Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. frontiersin.org Enantiomers of this compound will produce mirror-image CD spectra, which can be used for their identification and for the determination of enantiomeric excess. The sign and magnitude of the Cotton effects in the CD spectrum can also provide information about the absolute configuration of the molecule. frontiersin.org

Application of Chiral Solvating Agents (CSAs)

Chiral Solvating Agents (CSAs) are optically pure compounds that interact non-covalently with the enantiomers of an analyte to form transient, diastereomeric complexes. mdpi.com This reversible interaction is typically driven by weak forces such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. nih.gov For this compound, the two hydroxyl groups are primary sites for hydrogen bonding with a suitable CSA.

The formation of these transient diastereomeric solvates removes the magnetic equivalence of the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum. The magnitude of the chemical shift difference between these signals (ΔΔδ) is a measure of the enantiodiscrimination efficiency. mdpi.com The integration of these distinct signals allows for the direct determination of the enantiomeric excess (ee) of the sample.

The process of using a CSA is often straightforward, involving the simple addition of the agent to the NMR tube containing the analyte solution. researchgate.net A variety of CSAs have been developed for the analysis of chiral alcohols and diols, including those based on isohexides, amides, and thioureas. mdpi.comnih.gov For instance, chiral amides and arylthioureas have demonstrated excellent enantiodiscriminating capabilities for chiral carboxylic acids and amino acid derivatives, which share functional groups capable of hydrogen bonding, similar to diols. mdpi.com

A key advantage of using CSAs is that the analyte can be recovered unchanged after the analysis, as no covalent bonds are formed. msstate.edu Furthermore, the method does not require the analyte to be 100% pure, although impurities can sometimes interfere with the interactions. The selection of the appropriate CSA, solvent, and temperature is crucial for maximizing the chemical shift non-equivalence (ΔΔδ) to achieve baseline resolution of the signals. nih.govmsstate.edu

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Interaction Type | Non-covalent (e.g., H-bonding, π-π stacking) | The diol's -OH groups and the quinoline's aromatic system provide sites for interaction. |

| Procedure | Addition of CSA to analyte solution in an NMR tube. | Simple, rapid, and non-destructive to the analyte. |

| Measurement | Chemical shift non-equivalence (ΔΔδ) of diastereomeric complexes. | Allows direct quantification of enantiomeric ratio via signal integration. |

| Key Advantage | Analyte is recoverable as no covalent bond is formed. | Important for precious or limited quantity samples. |

| Common CSAs for Diols/Alcohols | Isohexide derivatives, chiral amides, thioureas, organometallic complexes. mdpi.comnih.govnih.gov | A range of agents can be screened for optimal enantiodiscrimination. |

Utilization of Chiral Derivatizing Agents (CDAs), including Chiral Boron Agents

Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers. mdpi.comnih.gov Unlike the transient complexes formed with CSAs, these new diastereomeric compounds can often be separated by chromatography or, more commonly, analyzed directly by NMR spectroscopy, where they exhibit distinct signals for each diastereomer.

For vicinal diols such as this compound, chiral boronic acids have proven to be exceptionally effective CDAs. nih.govcolab.ws The reaction between a 1,2-diol and a boronic acid is typically rapid and proceeds under mild conditions to form a stable, five-membered cyclic boronate ester. nih.gov When a chiral boronic acid is used, this reaction converts the pair of enantiomeric diols into a pair of diastereomeric boronate esters.

These resulting diastereomers possess different chemical and physical properties, leading to well-resolved signals in ¹H, ¹³C, or ¹⁹F NMR spectra. nih.govnih.gov The structural rigidity of the newly formed cyclic system often results in significant chemical shift non-equivalence (ΔΔδ), with reported values being large enough (e.g., up to 0.39 ppm in ¹H NMR) to allow for highly accurate measurement of enantiomeric excess. nih.govrsc.orgresearchgate.net The derivatization reaction is generally quantitative and does not cause racemization of the analyte. nih.gov Research on various chiral diols has demonstrated the efficacy of this method. nih.govrsc.orgresearchgate.net For instance, the use of a novel bridged boric acid as a CDA for various diols showed excellent and easily discernible signal splitting. nih.gov

The utility of chiral boron agents extends to the derivatization of related quinoline structures. For example, the cis-dihydrodiol metabolite of 2-methylquinoline (B7769805) was derivatized with a 4-bromophenylboronate for definitive stereochemical assignment via X-ray crystallography. researchgate.net This highlights the robustness of boronate formation for the structural analysis of quinoline diols.

| Chiral Diol Analyte | Observed Signal | Chemical Shift Non-equivalence (ΔΔδ, ppm) | Reaction Time |

|---|---|---|---|

| hydrobenzoin | Aryl-H of CDA | 0.39 | 15 min |

| 1,2-Pentanediol | Aryl-H of CDA | 0.09 | 15 min |

| 1,2-Hexanediol | Aryl-H of CDA | 0.09 | 15 min |

| 1,2-Octanediol | Aryl-H of CDA | 0.08 | 15 min |

Note: The data in the table is representative of the methodology's effectiveness with various diols and illustrates the large signal separation achievable. nih.gov

Computational Chemistry and in Silico Investigations of 5,6 Dihydroquinoline 5,6 Diol

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. This method is instrumental in understanding the interactions that govern biological processes.

Molecular docking studies have been crucial in elucidating how quinoline (B57606), the precursor to 5,6-Dihydroquinoline-5,6-diol, interacts with dioxygenase enzymes. Specifically, the binding of quinoline within the active site of toluene dioxygenase (TDO) has been modeled to understand the forces driving its metabolic transformation. nih.govfrontiersin.org

These simulations predict the binding affinity, often expressed as binding energy (in kcal/mol), where a more negative value suggests a stronger, more favorable interaction. openmedicinalchemistryjournal.com The interactions between the ligand and amino acid residues in the receptor's active site, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the stability of the complex. biotechrep.ir

In the case of quinoline's interaction with TDO, docking simulations revealed key hydrophobic interactions with amino acids like Phe326 and Val309. frontiersin.org The iron atom at the catalytic center, coordinated by histidine and aspartate residues, is pivotal for the enzymatic reaction. frontiersin.org The orientation of quinoline in the active site determines which double bond is positioned for dihydroxylation. The calculated binding energy for the orientation leading to the formation of the 5,6-diol precursor was found to be -6.4 kcal·mol⁻¹. frontiersin.org

| Orientation for Dihydroxylation | Predicted Binding Affinity (kcal·mol⁻¹) | Key Interacting Residues |

|---|---|---|

| 5,6-bond | -6.4 | Phe326, Val309, His222, His228, Asp376 |

| 7,8-bond | -6.0 | Phe326, Val309, His222, His228, Asp376 |

| 3,4-bond | -6.5 | Phe326, Val309, His222, His228, Asp376 |

The formation of this compound from quinoline by dioxygenases like TDO is a stereoselective process, meaning one stereoisomer is preferentially formed. frontiersin.org Computational docking is a valuable tool for rationalizing and predicting this stereoselectivity. By analyzing the different possible binding modes of the substrate (quinoline) in the enzyme's active site, researchers can predict which face of the molecule is more accessible to the catalytic iron-oxo species. nih.gov

The docking results for quinoline in TDO help explain the preferential cis-dihydroxylation of the carbocyclic ring. frontiersin.org The specific orientation and proximity of the C5=C6 bond to the catalytic iron center favor the formation of the corresponding cis-dihydrodiol. These in silico docking results provide a structural basis for the experimentally observed stereochemical outcome of the biotransformation. nih.govfrontiersin.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the reactivity, stability, and electronic properties of molecules like this compound. uantwerpen.be

DFT calculations can determine various quantum-molecular descriptors that shed light on the reactivity and stability of a molecule. researchgate.net Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com

Other DFT-derived parameters, such as chemical potential, molecular hardness and softness, and electrophilicity, provide a deeper understanding of a molecule's tendency to react. mdpi.com For quinoline derivatives, DFT has been used to calculate these descriptors to predict their stability and potential reaction pathways. uantwerpen.be These calculations can reveal the most likely sites for electrophilic or nucleophilic attack, providing insights into the subsequent metabolism or chemical reactions of this compound.

| Descriptor | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | Eg | Relates to chemical reactivity and kinetic stability |

| Chemical Hardness | η | Measures resistance to change in electron distribution |

| Electrophilicity Index | ω | Measures the propensity to accept electrons |

DFT is also employed to map the electron density distribution within a molecule, which is visualized through surfaces like the Molecular Electrostatic Potential (MEP). researchgate.net The MEP surface helps identify the positive and negative regions of a molecule, highlighting sites prone to electrostatic interactions, such as hydrogen bonding. researchgate.net

For a diol like this compound, DFT can be used to study the nature of intramolecular hydrogen bonds between the hydroxyl groups and intermolecular interactions with other molecules, such as water or receptor sites. nih.gov Natural Bond Orbital (NBO) analysis, another DFT-based method, can further elucidate hyperconjugative interactions and charge delocalization, providing a detailed picture of the molecule's electronic stability. uantwerpen.beresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ajsp.netdergipark.org.tr These models use calculated molecular descriptors to predict the activity or properties of new, untested compounds. nih.gov

For quinoline derivatives, QSAR studies have been conducted to correlate structural features with various biological activities. ajsp.net The process involves calculating a wide range of descriptors, which can be categorized as electronic, hydrophobic, steric, or topological. Statistical methods, such as multiple linear regression, are then used to build a model that links these descriptors to the observed activity. dergipark.org.tr

A hypothetical QSAR/QSPR study on a series of dihydroquinoline-diols, including this compound, would involve calculating descriptors like the octanol-water partition coefficient (LogP), dipole moment, molar refractivity, and quantum chemical parameters derived from DFT. ajsp.netresearchgate.net Such a model could predict, for example, the binding affinity of these compounds to a specific receptor or their rate of metabolic degradation. The predictive power of the QSAR model is essential for accelerating the design of new molecules with desired properties. dergipark.org.tr

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. dergipark.org.trallsubjectjournal.com The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. dergipark.org.tr These features are quantified by numerical values known as molecular descriptors.

Molecular descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological, which collectively define the physicochemical properties of a molecule. researchgate.netnih.gov For quinoline derivatives, studies have shown that descriptors such as dipole moment, molecular hardness and softness, frontier molecular orbital energies (EHOMO and ELUMO), and the octanol-water partition coefficient (logP) are often strongly related to their biological activities. dergipark.org.tracarindex.com For instance, in studies of 5,8-quinolinequinone derivatives, the anti-proliferative activity was found to be correlated with the electrophilic index, ionization potential, and the energy of the lowest unoccupied molecular orbital (ELUMO). dergipark.org.tr

The process involves calculating a wide range of descriptors for a set of molecules with known activities and then using statistical methods to build a regression model that links these descriptors to the observed biological effect.

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Examples | Description |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electronegativity | Describes the electronic distribution and reactivity of the molecule. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Molecular Volume | Relates to the size, shape, and branching of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Thermodynamic | Heat Capacity, Entropy | Describes the energetic properties of the molecule. |

By establishing a statistically significant QSAR model, researchers can gain insights into the structural requirements for a specific biological activity, guiding the rational design of more potent compounds.

Development of Predictive Models for Designing Novel Derivatives

Once a robust QSAR model is established and validated, its primary application is to predict the biological activity of new, unsynthesized compounds. allsubjectjournal.com This predictive capability is a cornerstone of modern, ligand-based drug design, accelerating the discovery of novel therapeutic agents. mdpi.commdpi.com By analyzing the QSAR model, chemists can identify which molecular properties are critical for enhancing activity and which are detrimental.

For the this compound scaffold, a validated QSAR model would allow for the in silico design of novel derivatives with potentially improved activity. For example, if the model indicates that increased electronegativity in a specific region of the molecule enhances its desired biological effect, new derivatives can be designed by adding electron-withdrawing groups at that position. nih.gov

The development of these predictive models typically involves several key steps:

Data Set Selection: A diverse set of compounds with accurately measured biological activities is compiled. This set is divided into a training set for building the model and a test set for external validation. allsubjectjournal.com

Descriptor Calculation: A large number of 2D and 3D molecular descriptors are calculated for all compounds in the dataset. nih.gov

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to create a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable). allsubjectjournal.comnih.gov

Model Validation: The model's statistical significance and predictive power are rigorously assessed using internal (e.g., cross-validation) and external validation with the test set. mdpi.comnih.gov

Through this iterative process of design, prediction, and refinement, computational models serve as a powerful guide for synthesizing only the most promising candidates, thereby optimizing resources and shortening the drug development timeline. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide profound insights into its conformational flexibility and its dynamic interactions with a biological target, such as a protein or enzyme. nih.govnih.gov

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions), and the forces between all atoms are calculated using a force field. mdpi.com Newton's equations of motion are then solved numerically to simulate the movement of atoms over a period, often nanoseconds to microseconds. abap.co.in

Analysis of the resulting trajectory can reveal:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the protein and ligand is monitored to assess the stability of the complex over the simulation time. A stable RMSD suggests a stable binding mode. abap.co.inmdpi.com

Residue Flexibility: The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue of the protein to identify regions of high flexibility or rigidity upon ligand binding. mdpi.com

Binding Interactions: The simulation allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein's active site. nih.gov The persistence of these interactions throughout the simulation can confirm the key residues responsible for binding affinity. mdpi.com

Binding Free Energy: Advanced calculations can be performed on the MD trajectory to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity. nih.gov

For quinoline derivatives, MD simulations have been used to validate docking results and to demonstrate the stability of the ligand within the active site of target proteins, confirming that the compound remains in a favorable conformation to exert its inhibitory effect. nih.govmdpi.com

In Silico Analysis of Bioavailability-Related Molecular Properties

Before a compound can exert a therapeutic effect, it must reach its biological target in the body. This involves a complex series of processes collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico ADMET prediction has become an essential part of the early drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.govresearchgate.net

For this compound, several key molecular properties that influence bioavailability can be calculated computationally. These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates multiple of the following rules:

Molecular weight ≤ 500 g/mol

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Computational tools can quickly predict these and other properties for a given structure. In silico studies on various quinoline derivatives have shown that they can be effectively screened for oral bioavailability and potential toxicity profiles using these methods. researchgate.netbenthamdirect.comnih.gov

Table 2: Computed Bioavailability-Related Properties of this compound

| Property | Value | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 163.17 g/mol | ≤ 500 | Yes |

| XLogP3-AA (LogP) | -0.3 | ≤ 5 | Yes |

| Hydrogen Bond Donor Count | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptor Count | 3 | ≤ 10 | Yes |

Data sourced from PubChem CID 187632.

The computed properties for this compound indicate that it fully complies with Lipinski's Rule of Five. Its low molecular weight and negative LogP value suggest good water solubility, while its moderate polar surface area is within a range typically associated with good cell membrane permeability. These in silico predictions suggest that this compound possesses a promising molecular framework for achieving good oral bioavailability.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Perspectives for 5,6 Dihydroquinoline 5,6 Diol

Development of Novel and Highly Efficient Stereoselective Synthesis Methods

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For 5,6-Dihydroquinoline-5,6-diol, the development of novel and highly efficient stereoselective synthesis methods is a key area of future research. A promising avenue lies in the adaptation of established asymmetric dihydroxylation techniques. The Sharpless asymmetric dihydroxylation, for instance, is a powerful method for the enantioselective synthesis of vicinal diols from alkenes using osmium tetroxide in the presence of chiral quinine-based ligands. chemeurope.comnih.govwikipedia.org Future work could focus on designing and screening a library of chiral ligands specifically tailored for the quinoline (B57606) substrate to achieve high enantioselectivities for this compound.

Furthermore, advancements in catalyst design, including the development of novel transition-metal catalysts and organocatalysts, could lead to more efficient and sustainable synthetic routes. The goal is to develop methodologies that are not only highly stereoselective but also scalable, cost-effective, and environmentally benign.

Further Exploration of Enzymatic and Biocatalytic Pathways for Sustainable Production

The use of enzymes and whole-cell biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Research has already demonstrated the potential of bacterial dioxygenase enzymes in the cis-dihydroxylation of quinolines. frontiersin.orgnih.gov Specifically, toluene dioxygenase (TDO) from mutant strains of Pseudomonas putida has been successfully used to biotransform quinoline into cis-dihydrodiols. frontiersin.orgnih.govuni-stuttgart.de

Future research in this area will likely focus on several key aspects:

Enzyme Engineering: Utilizing techniques like directed evolution and site-directed mutagenesis to improve the activity, stability, and substrate specificity of existing enzymes like TDO. The aim is to create biocatalysts that can produce this compound with higher yields and enantiopurity.

Exploration of Novel Enzymes: Screening of diverse microbial environments to discover new dioxygenases or other enzymes capable of hydroxylating the quinoline ring at the 5 and 6 positions. researchgate.net

Process Optimization: Developing optimized fermentation and biotransformation conditions to enhance the efficiency of whole-cell biocatalysis for large-scale, sustainable production.

Chemoenzymatic Synthesis: Combining the strengths of biocatalysis and chemical synthesis to develop efficient multi-step syntheses of complex derivatives of this compound. nih.govnih.gov

| Enzyme/System | Substrate | Product | Key Findings |

| Toluene Dioxygenase (TDO) from Pseudomonas putida UV4 | Quinoline | cis-dihydrodiols | Catalyzes stereoselective cis-dihydroxylation of the carbocyclic ring. frontiersin.orgnih.gov |

| Naphthalene (B1677914) Dioxygenase (NDO) | Quinoline | cis-dihydrodiol metabolites and monohydroxylated derivatives | Demonstrates the potential of different dioxygenases for quinoline functionalization. nih.gov |

| Biphenyl (B1667301) Dioxygenase (BPDO) | Quinoline | cis-dihydrodiol metabolites and monohydroxylated derivatives | Offers another enzymatic route for the initial dearomatization of quinolines. nih.gov |

Advanced Computational Modeling for Precise Mechanism Elucidation and Rational Design of Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new molecules. escholarship.org For this compound, advanced computational modeling will play a crucial role in several areas.

Molecular docking studies, using tools like Autodock Vina, have already been employed to understand the interactions between quinoline substrates and the active site of toluene dioxygenase, helping to rationalize the observed stereoselectivity. frontiersin.orgnih.govnih.gov Future computational work will likely involve:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To provide a more accurate and detailed picture of the enzymatic reaction mechanism, including the transition states and intermediates involved in the dihydroxylation process.

Density Functional Theory (DFT) Calculations: To investigate the electronic properties of this compound and its derivatives, aiding in the prediction of their reactivity and the design of new synthetic transformations. nih.govnih.govresearchgate.net DFT can also be used to study the aqueous chemistry of quinoline derivatives, which is crucial for understanding their behavior in biological systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies: To build predictive models that correlate the structural features of this compound derivatives with their biological activity, thereby guiding the rational design of more potent and selective compounds. mdpi.com

| Computational Method | Application for this compound |

| Molecular Docking | Elucidating the binding mode of quinoline substrates in the active site of dioxygenases to understand stereoselectivity. frontiersin.orgnih.govnih.gov |

| Density Functional Theory (DFT) | Investigating electronic structure, reactivity, and spectroscopic properties of derivatives; studying reaction mechanisms. nih.govresearchgate.netdntb.gov.ua |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound and its derivatives in biological environments, such as in complex with target proteins. nih.gov |

Integration of Multidisciplinary Approaches for Comprehensive Understanding

The complexity of chemical and biological systems necessitates a move towards more integrated and multidisciplinary research approaches. A comprehensive understanding of this compound, from its synthesis to its potential applications, will require the convergence of expertise from various fields.

This integrated approach will involve a cyclical process where:

Synthetic chemists develop novel stereoselective routes to this compound and its analogues.

Biochemists and molecular biologists engineer enzymes and microbial systems for sustainable production.

Computational chemists use modeling and simulation to rationalize experimental findings and guide the design of new experiments and molecules.

Medicinal chemists and pharmacologists evaluate the biological activity of the synthesized compounds and use this data to inform the next round of design and synthesis.

By fostering collaboration between these disciplines, researchers can accelerate the pace of discovery and innovation in the field of quinoline chemistry.

Strategic Role in Medicinal Chemistry Lead Optimization and Scaffold Modification

The quinoline ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a large number of biologically active compounds and approved drugs. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netorientjchem.orgrsc.org The functionalization of this scaffold is a key strategy in the design of new therapeutic agents. frontiersin.orgnih.govrsc.org

This compound, with its vicinal diol functionality, represents a versatile platform for further chemical modification. The hydroxyl groups can serve as handles for the introduction of a wide variety of functional groups, allowing for the systematic exploration of the chemical space around the quinoline core. This makes it an excellent starting point for lead optimization campaigns in drug discovery. nih.gov

The strategic modification of the this compound scaffold could be used to:

Improve potency and selectivity: By introducing substituents that enhance binding to a specific biological target.

Optimize pharmacokinetic properties: By modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.org

Develop novel pharmacophores: The diol functionality can be transformed into other functional groups, leading to the discovery of new classes of bioactive molecules.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the structural integrity of 5,6-Dihydroquinoline-5,6-diol?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor absorption peaks (e.g., 415 nm) to confirm the presence of quinoline derivatives using iron(II) ammonium sulfate as a chelating agent .

- NMR Analysis : Employ -NMR to verify hydrogen environments and aromatic substitution patterns, referencing chemical shifts of hydroxyl groups at positions 5 and 6 .

- XRD : Validate crystallinity and molecular packing by comparing experimental diffraction patterns with simulated structures .

- IR Spectroscopy : Identify functional groups (e.g., -OH, C=N) through characteristic stretching frequencies .

Q. How can synthesis protocols for this compound be optimized for high yield and purity?

- Methodological Answer :

- Reagent Purity : Use ≥98% purity reagents (e.g., iron(II) ammonium sulfate) to minimize side reactions .

- Solvent Selection : Employ anhydrous solvents (e.g., cyclohexane) to prevent hydrolysis of intermediates .

- One-Pot Strategies : Adopt intramolecular cyclization methods (e.g., alkylation with epichlorohydrin) to reduce isolation steps and improve yield .

- Purification : Utilize column chromatography with silica gel and polar eluents to separate diol byproducts .

Advanced Research Questions

Q. How can contradictions between NMR and XRD data for this compound’s crystal structure be resolved?

- Methodological Answer :

- Cross-Validation : Replicate XRD experiments under controlled humidity/temperature to assess polymorphism or hydration effects .

- Dynamic NMR : Study temperature-dependent NMR shifts to detect conformational flexibility that may explain discrepancies .

- Computational Modeling : Compare DFT-optimized structures with experimental XRD/NMR data to identify steric or electronic mismatches .

- Contamination Checks : Use XRF or elemental analysis to rule out trace metal impurities affecting crystallinity .

Q. What experimental strategies elucidate the interaction mechanisms between this compound and biological macromolecules?

- Methodological Answer :

- UV-Vis Kinetic Studies : Track hypochlorous acid (HOCl)-induced oxidation pathways, as seen in dopamine analogs, to identify reactive intermediates .

- NMR Titration : Monitor chemical shift perturbations in lactotransferrin or other proteins upon binding to map interaction sites .

- Molecular Docking : Use software (e.g., AutoDock) to predict binding affinities and orientations, validated by mutagenesis studies .

- Mass Spectrometry : Detect covalent adducts or fragmentation patterns to confirm redox-active behavior in biological matrices .

Q. How should researchers address stability challenges of this compound in aqueous and oxidative environments?

- Methodological Answer :

- pH Control : Stabilize the compound in mildly acidic buffers (pH 4–6) to prevent deprotonation and autoxidation .

- Antioxidant Additives : Include ascorbic acid or EDTA in solutions to chelate metal ions and inhibit radical formation .

- Accelerated Aging Tests : Use elevated temperatures and O-rich conditions to model degradation pathways, analyzed via HPLC-MS .

- Protective Group Strategies : Temporarily block hydroxyl groups during synthesis to enhance stability in reactive media .

Data Analysis and Contradiction Management

Q. What statistical approaches are critical for analyzing conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) to calculate weighted means and assess heterogeneity .

- Principal Component Analysis (PCA) : Identify experimental variables (e.g., cell line, assay type) contributing to discrepancies .

- Sensitivity Testing : Re-evaluate outlier data points under standardized conditions (e.g., fixed incubation times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.